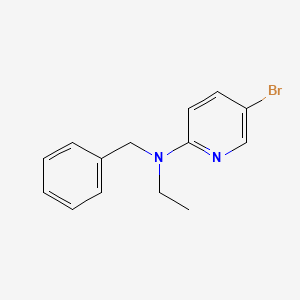

N-benzyl-5-bromo-N-ethylpyridin-2-amine

Description

N-Benzyl-5-bromo-N-ethylpyridin-2-amine is a substituted pyridine derivative characterized by a bromine atom at the 5-position and ethyl and benzyl groups attached to the pyridine nitrogen. Its molecular formula is C₁₅H₁₇BrN₂ (CAS: 1219971-97-7), with a molar mass of 305.21 g/mol . The bromine substituent enhances electrophilic reactivity, while the ethyl and benzyl groups contribute to steric bulk and lipophilicity (LogP ≈ 3.18 inferred from analogues) .

Properties

IUPAC Name |

N-benzyl-5-bromo-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWZPKYMXDGZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242626 | |

| Record name | 5-Bromo-N-ethyl-N-(phenylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220030-90-9 | |

| Record name | 5-Bromo-N-ethyl-N-(phenylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-ethyl-N-(phenylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Halogenation of Pyridine

- Starting Material: Pyridine

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Conditions: Typically performed in a solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

| Reagent | Conditions | Yield |

|---|---|---|

| NBS | CH₂Cl₂, rt | 70-80% |

Step 2: Alkylation of Pyridine

- Starting Material: 5-Bromopyridine

- Reagents: Ethyl halide (e.g., ethyl bromide or ethyl iodide), base (e.g., sodium hydride)

- Conditions: Often conducted in a polar aprotic solvent like DMF.

| Alkyl Halide | Base | Solvent | Yield |

|---|---|---|---|

| Ethyl Bromide | NaH | DMF | 60-70% |

Step 3: Amination and Benzyl Protection

- Starting Material: N-Ethyl-5-bromopyridin-2-amine

- Reagents: Benzyl bromide, base (e.g., triethylamine)

- Conditions: Typically carried out in a solvent like dichloromethane.

| Reagent | Base | Solvent | Yield |

|---|---|---|---|

| Benzyl Bromide | Triethylamine | CH₂Cl₂ | 80-90% |

Detailed Synthesis Protocol

Synthesis of this compound

-

- To a solution of pyridine in dichloromethane, add N-bromosuccinimide (NBS) at room temperature. Stir for several hours until the reaction is complete.

- Purify the resulting 5-bromopyridine by recrystallization or column chromatography.

Alkylation of 5-Bromopyridine:

- In a dry DMF solution, add sodium hydride to 5-bromopyridine, followed by ethyl bromide. Stir at room temperature or slightly elevated temperatures until the reaction is complete.

- Quench the reaction with water, extract with an organic solvent, and purify the N-ethyl-5-bromopyridine.

Amination and Benzyl Protection:

- React N-ethyl-5-bromopyridine with benzyl bromide in the presence of a base like triethylamine in dichloromethane.

- After completion, wash the reaction mixture with water, dry the organic layer, and purify the final product by column chromatography.

Biological Activity

N-benzyl-5-bromo-N-ethylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing available data from various studies, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15BrN2

- Molecular Weight : 291.19 g/mol

- Structure : The compound features a pyridine ring with a benzyl group, an ethyl group, and a bromine atom, which may influence its biological properties.

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial activities. Studies suggest that compounds with similar pyridine structures exhibit selective and potent antibacterial activity against various Gram-positive bacteria. For instance, derivatives of pyridines have shown effectiveness against strains such as Micrococcus luteus and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound is thought to exert its effects through interactions with specific molecular targets involved in cancer cell proliferation and survival. For example:

- Cell Lines Tested : The compound has been evaluated against breast (MCF-7) and lung (A-549) cancer cell lines.

- IC50 Values : In related studies, compounds derived from similar scaffolds exhibited IC50 values indicating significant growth inhibition. For instance, derivatives showed IC50 values as low as 2.93 µM against MCF-7 cells .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, thereby modulating their activity and affecting cellular processes. The presence of the bromine atom and the pyridine ring facilitates interactions that may enhance binding affinity to target sites .

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Testing :

- Objective : To evaluate the antibacterial properties against resistant strains.

- Results : Certain derivatives exhibited potent antibacterial activity with MIC values indicating effectiveness against resistant strains like MRSA.

- Implications : This suggests a promising avenue for developing new antibiotics based on pyridine derivatives .

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are explored for various pharmacological activities, including:

- Antimicrobial Agents : Development of new antibiotics targeting resistant bacteria.

- Anticancer Drugs : Potential lead compounds for designing therapies targeting specific cancer pathways .

Scientific Research Applications

Chemistry

N-benzyl-5-bromo-N-ethylpyridin-2-amine serves as a crucial building block in organic synthesis. It is utilized in:

- The synthesis of more complex organic molecules and heterocycles.

- Developing specialty chemicals with tailored properties.

Biology

The compound is investigated for its potential biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties: In vitro studies indicate that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values are noteworthy:

Cell Line IC50 (µM) MCF-7 7.17 A549 2.93

Medicine

The compound is explored for its potential use in drug discovery:

- It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.

- Its mechanism of action involves binding to enzymes or receptors, modulating their activity, which can affect cellular processes linked to disease progression.

Industry

In industrial applications, this compound is used to create advanced materials such as liquid crystals and polymers that possess unique properties beneficial for various applications.

Anticancer Research

A study highlighted the importance of structural modifications in enhancing anticancer activity. Compounds based on similar scaffolds showed improved potency against MCF-7 cells, emphasizing the role of chemical structure in biological efficacy.

Antimicrobial Screening

Research evaluating various synthesized alkaloids demonstrated that modifications at specific positions significantly affected antimicrobial potency. This suggests that N-benzyl derivatives could be optimized for enhanced activity against resistant strains.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

N-Benzyl-5-nitro-2-pyridinamine (C₁₂H₁₁N₃O₂)

- Key Differences: Replaces bromine with a nitro group (-NO₂) at the 5-position.

- Impact :

- The nitro group is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to bromine. This alters reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .

- Increased polarity due to the nitro group reduces lipophilicity (predicted LogP lower than brominated analogues).

- Molecular weight decreases (241.24 g/mol vs. 305.21 g/mol for the target compound) .

N-Benzyl-5-bromo-3-methylpyridin-2-amine (C₁₃H₁₃BrN₂)

- Key Differences : Lacks the ethyl group on the nitrogen and introduces a methyl group at the 3-position.

- Impact :

Variations in the Heterocyclic Core

N-Benzyl-5-bromo-N-methylpyrimidin-2-amine (C₁₂H₁₂BrN₃)

- Key Differences : Pyrimidine ring (two nitrogen atoms) replaces the pyridine ring.

- Impact: Pyrimidine’s electron-deficient nature enhances susceptibility to nucleophilic attack compared to pyridine. Molecular weight is slightly lower (278.15 g/mol vs. 305.21 g/mol) .

Alkyl Chain Modifications

N-Benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine (C₁₅H₁₇BrN₂)

- Key Differences : Includes both ethyl and methyl substituents (ethyl on nitrogen, methyl at 3-position).

- Impact: Increased steric bulk may hinder rotational freedom or intermolecular interactions. Enhanced lipophilicity (higher LogP) compared to non-ethylated analogues, favoring membrane permeability in drug design .

Research Implications

- Medicinal Chemistry : Bromine’s role as a leaving group or hydrogen-bond acceptor makes it valuable in kinase inhibitors or protease modulators. Ethyl substitution may improve metabolic stability .

- Materials Science : Pyridine/pyrimidine cores are used in ligand design for catalysis. Brominated derivatives serve as precursors in Suzuki-Miyaura couplings .

Limitations and Data Gaps

- Limited experimental data (e.g., melting/boiling points, solubility) for most analogues .

- Biological activity data (e.g., IC₅₀, binding affinities) are absent in provided sources, necessitating further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.